molecular formula C12H10N2O2 B11771598 Pyridine, 2-methyl-4-(3-nitrophenyl)- CAS No. 4385-82-4

Pyridine, 2-methyl-4-(3-nitrophenyl)-

Cat. No.: B11771598
CAS No.: 4385-82-4
M. Wt: 214.22 g/mol
InChI Key: DWWATEVVFBMVDA-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-nitrophenyl)pyridine is an organic compound that belongs to the class of nitrophenylpyridines This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-nitrophenyl)pyridine typically involves the nitration of 2-methyl-4-phenylpyridine. One common method is the reaction of 2-methyl-4-phenylpyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the meta position of the phenyl ring . The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration.

Industrial Production Methods

Industrial production of 2-Methyl-4-(3-nitrophenyl)pyridine may involve continuous flow synthesis techniques. These methods allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-Methyl-4-(3-aminophenyl)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(4-nitrophenyl)pyridine: Similar structure but with the nitro group at the para position.

    2-Methyl-4-(2-nitrophenyl)pyridine: Similar structure but with the nitro group at the ortho position.

    2-Methyl-4-(3-aminophenyl)pyridine: Reduction product of 2-Methyl-4-(3-nitrophenyl)pyridine.

Uniqueness

2-Methyl-4-(3-nitrophenyl)pyridine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The meta position of the nitro group allows for distinct interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

4385-82-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-4-(3-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O2/c1-9-7-11(5-6-13-9)10-3-2-4-12(8-10)14(15)16/h2-8H,1H3

InChI Key

DWWATEVVFBMVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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